molecular formula C17H26ClNO3S B12187890 [(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine

[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine

Cat. No.: B12187890
M. Wt: 359.9 g/mol
InChI Key: AKXREYRLABQHQU-UHFFFAOYSA-N
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Description

[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro, ethoxy, and methylphenyl group attached to a sulfonyl and cyclohexylethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine typically involves multiple steps, starting with the preparation of the core phenylsulfonyl structure. This can be achieved through a series of reactions including halogenation, alkylation, and sulfonation. The cyclohexylethylamine moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of sulfonyl compounds on biological systems.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperidine
  • [(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]morpholine

Uniqueness

[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine is unique due to its specific combination of functional groups and its cyclohexylethylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H26ClNO3S

Molecular Weight

359.9 g/mol

IUPAC Name

5-chloro-N-cyclohexyl-2-ethoxy-N-ethyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H26ClNO3S/c1-4-19(14-9-7-6-8-10-14)23(20,21)17-12-15(18)13(3)11-16(17)22-5-2/h11-12,14H,4-10H2,1-3H3

InChI Key

AKXREYRLABQHQU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OCC

Origin of Product

United States

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